molecular formula C12H11BrO2 B13209396 4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13209396
M. Wt: 267.12 g/mol
InChI Key: RSOOMTUDJOYKAY-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₁BrO₂ This compound is characterized by its unique cyclopropane-fused indene structure, which is further substituted with a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclopropanation: Formation of the cyclopropane ring fused to the indene structure.

    Carboxylation: Introduction of the carboxylic acid group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a dicarboxylic acid, while reduction can produce a hydrocarbon derivative.

Scientific Research Applications

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Similar structure but lacks the methyl group.

    1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Similar structure but lacks the bromine atom.

    5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Bromine atom positioned differently on the indene ring.

Uniqueness

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the combination of its bromine and methyl substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-2-methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C12H11BrO2/c1-5-2-7(13)3-6-4-8-10(9(5)6)11(8)12(14)15/h2-3,8,10-11H,4H2,1H3,(H,14,15)

InChI Key

RSOOMTUDJOYKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3C(C2)C3C(=O)O)Br

Origin of Product

United States

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